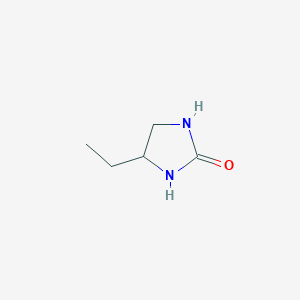

4-Ethyl-2-imidazolidinone

Übersicht

Beschreibung

4-Ethyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The ethyl group is attached to the fourth position of the ring. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-imidazolidinone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction of ethylamine with glyoxal under acidic conditions can yield this compound. Another method involves the reaction of ethyl isocyanate with ethylenediamine, followed by cyclization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Metal catalysts, such as nickel or palladium, can be employed to facilitate the cyclization process. The reaction conditions typically include moderate temperatures and pressures to ensure optimal conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2-imidazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can yield imidazolidine derivatives.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

Oxidation: Imidazolidinone oxides.

Reduction: Imidazolidine derivatives.

Substitution: N-alkyl or N-acyl imidazolidinones.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Ethyl-2-imidazolidinone serves as an essential intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of imidazolidinone derivatives, which are known for their biological activities. The compound can be synthesized through several methods, including cyclization reactions involving ethylamine and carbonyl compounds.

Organocatalysis

The imidazolidinone structure has gained attention in organocatalysis. It acts as a catalyst in reactions such as the Diels-Alder cycloaddition, where it facilitates the formation of complex organic molecules . The ability to manipulate its electronic properties makes it a valuable scaffold for developing new catalytic systems.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for drug development.

Pharmaceutical Development

The derivatives of this compound are being explored for their potential as pharmaceutical agents. Notably, they have been evaluated for anticancer activity through molecular docking studies, demonstrating efficacy against specific cancer cell lines . The compound's ability to interact with biological targets suggests it may serve as a lead compound in developing new therapeutic agents.

Industrial Applications

Agrochemicals and Polymer Stabilizers

In industrial settings, this compound is utilized in producing agrochemicals and as a stabilizer in polymer formulations. Its stability and reactivity make it suitable for enhancing the performance of agricultural products and improving the durability of polymers.

Case Studies

- Synthesis and Application in Diels-Alder Reactions : A study conducted at Maynooth University demonstrated the successful synthesis of an imidazolidinone organocatalyst from this compound. The catalyst was employed in Diels-Alder reactions, showcasing its effectiveness and ease of use in educational settings .

- Anticancer Activity Evaluation : Research published by Al-Tamimi et al. highlighted the synthesis of various imidazolidinone derivatives from this compound. These derivatives were tested for antioxidant activity and showed promising results when compared to standard drugs like Exemestane .

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-imidazolidinone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Imidazolidinone: Lacks the ethyl group at the fourth position.

4-Methyl-2-imidazolidinone: Contains a methyl group instead of an ethyl group at the fourth position.

1,3-Dimethyl-2-imidazolidinone: Features methyl groups at the first and third positions.

Uniqueness: 4-Ethyl-2-imidazolidinone is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its analogues.

Biologische Aktivität

4-Ethyl-2-imidazolidinone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone core structure, which is modified by an ethyl group at the fourth position. This structural uniqueness influences its chemical reactivity, solubility, and biological activity compared to other imidazolidinone derivatives.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves forming hydrogen bonds with biological molecules, which can disrupt microbial cell functions.

Enzyme Inhibition

The compound has also been explored as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. Derivatives based on the 4-imidazolidinone scaffold have shown promising results as reversible competitive inhibitors of HNE, highlighting their potential in treating conditions characterized by excessive elastase activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Variation | Notable Activity |

|---|---|---|

| 2-Imidazolidinone | Lacks ethyl group at position four | Limited biological activity |

| 4-Methyl-2-imidazolidinone | Contains a methyl group instead | Moderate activity |

| 1,3-Dimethyl-2-imidazolidinone | Methyl groups at first and third positions | Variable activity |

The presence of the ethyl group in this compound enhances its reactivity and biological effectiveness compared to its analogues.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Inhibition of Human Neutrophil Elastase : A study demonstrated that derivatives based on the N-amino-4-imidazolidinone scaffold exhibited low micromolar inhibition against HNE, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Another investigation highlighted the compound's efficacy against various bacterial strains, suggesting its utility in developing new antibiotics.

- Cytotoxicity Studies : Research involving cancer cell lines revealed that certain derivatives of this compound displayed cytotoxic effects, blocking cell cycle progression and inhibiting tumor growth .

Eigenschaften

IUPAC Name |

4-ethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPOVKMGAUDNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432772 | |

| Record name | 4-Ethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168092-04-4 | |

| Record name | 4-Ethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.